molecular formula C10H26N2O10S2 B1320659 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate CAS No. 918131-36-9

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate

Cat. No. B1320659
M. Wt: 398.5 g/mol
InChI Key: PDSOJBZKKTTWHS-UHFFFAOYSA-N
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Description

The compound "3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate" is not directly studied in the provided papers. However, the papers do discuss various piperazine derivatives with potential biological activities, which can offer insights into the chemical behavior and properties of piperazine-based compounds. For instance, paper describes a cluster of piperazine derivatives that exhibit potent cytotoxicity against cancer cells, while paper discusses piperazine derivatives with anti-malarial activity. Paper focuses on the NMR spectroscopic study of a piperazine dihydrochloride salt, which could be relevant for understanding the structural aspects of similar compounds.

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of piperazine derivatives are crucial for their biological activity. Paper reports the crystal structures of three piperazine derivatives, highlighting the importance of specific substituents and the overall molecular conformation for anti-malarial activity. The study suggests that the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazine nitrogens are key factors. Additionally, the intermolecular hydrogen bonding patterns and molecular conformations are shown to influence the activity of these compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and functional groups. The papers do not provide detailed physicochemical data, but it can be assumed that properties such as solubility, melting point, and stability would be affected by the presence of hydroxyl, sulfonic acid, and other substituents. For example, the dihydrochloride salt form of a piperazine derivative studied in paper would have different solubility and ionic strength compared to its free base form due to the presence of chloride ions.

Scientific Research Applications

Thermodynamics and Buffer Solutions

  • Buffer Solutions for pH Control : Piperazine-N,N′-bis-2-hydroxypropane-sulfonic acid (POPSO sesquisodium salt), closely related to 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate, demonstrates useful properties for pH control in physiological pH regions (7.0 to 8.5). Its second acidic dissociation constants and thermodynamic functions have been studied extensively (Roy et al., 2014).

Chemical Synthesis and Structures

  • Isostructural Compounds Synthesis : Research on isostructural compounds like 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium derivatives, which share similarities with the compound , has been conducted, showing interesting chemical properties and hydrogen bonding patterns (Du & Wang, 2013).

Buffer Systems in Biological Applications

  • Buffer Systems in Dialysis : Compounds like PIPES, closely related to the 3,3'-(Piperazine-1,4-diyl)bis compound, have been used in buffer systems for the dialysis of bovine spermatozoa, indicating their significance in biological applications (Garcı́a & Graham, 1989).

Effect in Solvent Mixtures

  • Solvent Mixture Effects : Studies have shown that the dissociation constants of similar zwitterionic buffers like POPSO change with varying organic content in solvent mixtures, suggesting potential applications in biochemistry and physiology (Azab & Nour, 1999).

Applications in Membrane Science

  • Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes, incorporating compounds like 3,3'-(Piperazine-1,4-diyl)bis, have been developed, showing improved water flux and dye treatment capabilities (Liu et al., 2012).

Enthalpy Changes in Mixtures

  • Enthalpy in Water-Methanol Mixtures : Research into the enthalpy changes for the proton ionization of similar buffers in water-methanol mixtures provides insights into solvent-solute interactions, relevant for biochemical processes (Jumean & Abdo, 2006).

Crystal Structure Analysis

  • Crystal Structure and Network Formation : The crystal structure of a buffer reagent related to 3,3'-(Piperazine-1,4-diyl)bis has been analyzed, showing a three-dimensional network formed by hydrogen bonds (Zhao et al., 2006).

Sulfomethylation Studies

  • Sulfomethylation of Piperazine : Studies on the sulfomethylation of piperazine, a component of the compound , have been conducted to explore its potential in creating mixed-side-chain macrocyclic chelates (Westrenen & Sherry, 1992).

Pharmaceutical Applications

  • Antioxidant Properties : Research on derivatives of piperazine has revealed antioxidant properties, indicating potential pharmaceutical applications (Malík et al., 2017).

Antimalarial Drug Discovery

  • Antimalarial Drug Development : Piperazine derivatives have been explored for their potential in antimalarial drug development, suggesting possible medicinal applications (Deprez-Poulain & Melnyk, 2005).

Nanotechnology

  • Nanotechnology in Synthesis : Nano-sized N-sulfonic acid has been synthesized and used in the production of biologically active compounds, demonstrating the utility of such compounds in nanotechnology (Goli-Jolodar et al., 2018).

Water Treatment

  • Forward Osmosis Water Treatment : A pH-responsive piperazine derivative has been used as a draw solute for arsenic removal in water treatment through forward osmosis, highlighting its environmental applications (Wu et al., 2019).

Supramolecular Chemistry

  • Supramolecular Architecture : Research on piperazine derivatives has led to the development of novel supramolecular architectures, suggesting applications in materials science (Sun et al., 2003).

Antibacterial Activity

  • Antibacterial Activity Research : Piperazine derivatives have been studied for their antibacterial properties, providing insights into their potential use in antimicrobial applications (Xu et al., 2012).

properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSOJBZKKTTWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594852
Record name 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate

CAS RN

918131-36-9
Record name 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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